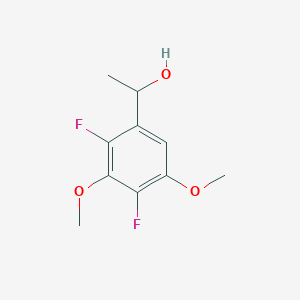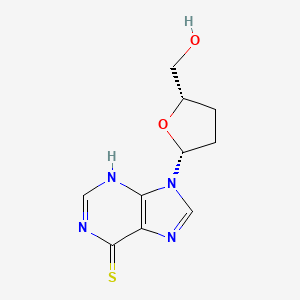
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine is a synthetic nucleoside analog It is structurally similar to naturally occurring nucleosides but lacks certain hydroxyl groups, which can significantly alter its biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine typically involves the condensation of a purine base with a sugar moiety. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions. Common reagents include phosphoramidites and various catalysts to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using automated systems. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as chromatography and crystallization are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the mercapto group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different analogs with altered biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized analogs.
Wissenschaftliche Forschungsanwendungen
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine involves its incorporation into DNA or RNA, where it can disrupt normal cellular processes. The compound targets specific enzymes and pathways involved in nucleic acid synthesis, leading to the inhibition of cell proliferation and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(2,3-Dideoxy-beta-D-ribofuranosyl)adenine
- 9-(2,3-Dideoxy-beta-D-ribofuranosyl)hypoxanthine
- 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-oxopurine
Uniqueness
What sets 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine apart from similar compounds is its unique combination of a dideoxyribose sugar and a mercaptopurine base. This structure imparts distinct biological activities, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
126502-10-1 |
|---|---|
Molekularformel |
C10H12N4O2S |
Molekulargewicht |
252.30 g/mol |
IUPAC-Name |
9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H12N4O2S/c15-3-6-1-2-7(16-6)14-5-13-8-9(14)11-4-12-10(8)17/h4-7,15H,1-3H2,(H,11,12,17)/t6-,7+/m0/s1 |
InChI-Schlüssel |
OTMDHMUDOABXMY-NKWVEPMBSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2NC=NC3=S |
Kanonische SMILES |
C1CC(OC1CO)N2C=NC3=C2NC=NC3=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



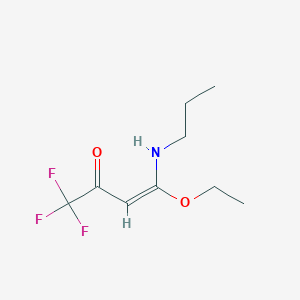

![5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12858512.png)
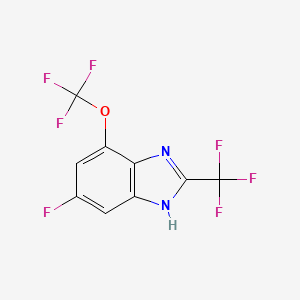

![4-(Difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12858525.png)
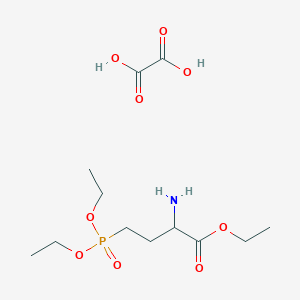
![N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide](/img/structure/B12858545.png)
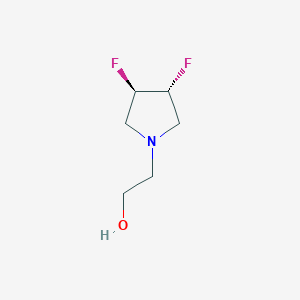

![(3'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858569.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid](/img/structure/B12858573.png)
